2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide
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Overview
Description
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a sulfonamide group attached to a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide typically involves the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of a sulfonyl chloride derivative. This reaction is often carried out in an aqueous alkaline medium, such as sodium carbonate solution, at a controlled pH of around 10 . The resulting sulfonamide is then precipitated by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions could produce sulfonic acids.
Scientific Research Applications
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antibacterial and antifungal properties.
Materials Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
Uniqueness
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide is unique due to the presence of both chlorine atoms on the pyridine ring and the benzodioxin moiety. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-9-3-4-16-13(15)12(9)22(18,19)17-8-1-2-10-11(7-8)21-6-5-20-10/h1-4,7,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHCKQOBRZNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CN=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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